molecular formula C24H27ClN4O3 B2448012 Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 902614-92-0

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Número de catálogo: B2448012
Número CAS: 902614-92-0
Peso molecular: 454.96
Clave InChI: CQZGJHGNSMBNKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a piperazine ring substituted with a 3-chlorophenyl group, a tetrahydropyrimidine ring, and an ethyl ester group, making it a molecule of interest in medicinal chemistry.

Propiedades

IUPAC Name

ethyl 6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O3/c1-2-32-23(30)21-20(26-24(31)27-22(21)17-7-4-3-5-8-17)16-28-11-13-29(14-12-28)19-10-6-9-18(25)15-19/h3-10,15,22H,2,11-14,16H2,1H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZGJHGNSMBNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often require a solvent such as ethanol and a catalyst like p-toluenesulfonic acid . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and the use of high-purity reagents.

Análisis De Reacciones Químicas

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.

Aplicaciones Científicas De Investigación

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, altering their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce desired biological responses.

Comparación Con Compuestos Similares

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other tetrahydropyrimidine derivatives, such as:

The uniqueness of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its specific substitution pattern, which can influence its biological activity and potential therapeutic applications.

Actividad Biológica

Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H26ClN4O3C_{24}H_{26}ClN_4O_3. It features a tetrahydropyrimidine core, which is known for its role in various biological activities, including neuroprotective effects and potential applications in treating neurological disorders.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC24H26ClN4O3C_{24}H_{26}ClN_4O_3
Molecular Weight460.93 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Neuroprotective Effects

Research indicates that the compound exhibits neuroprotective activity , particularly in models of cerebral ischemia. A study demonstrated that it significantly prolonged survival times in mice subjected to acute cerebral ischemia, suggesting its potential as a neuroprotective agent. The mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress during ischemic events .

Case Study: Acute Cerebral Ischemia

In a controlled experiment involving Kunming mice, the compound was administered intraperitoneally. Results showed a statistically significant increase in survival time compared to control groups receiving saline. The data suggest that the compound may help mitigate neuronal damage during ischemic episodes .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus1.4 µM
Compound BEscherichia coli200 nM
Ethyl DerivativePseudomonas aeruginosa55 nM

The biological activity of Ethyl 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate may be attributed to several mechanisms:

  • Calcium Channel Modulation : Similar compounds have been noted for their ability to act as calcium channel blockers, which can influence neuronal excitability and protect against excitotoxicity.
  • Antioxidant Properties : The presence of phenolic structures may confer antioxidant capabilities, reducing oxidative stress associated with various pathological conditions.
  • Neurotransmitter Regulation : By influencing neurotransmitter levels, particularly serotonin and dopamine through piperazine moieties, the compound may enhance mood and cognitive function.

Q & A

Q. What is the typical synthetic pathway for this compound, and what key reaction conditions optimize yield and purity?

The synthesis involves multi-step reactions: (1) formation of the tetrahydropyrimidine core via Biginelli-like condensation of ethyl acetoacetate, urea, and substituted benzaldehyde; (2) N-alkylation of the piperazine moiety using 1-(3-chlorophenyl)piperazine and a methylene linker (e.g., chloromethyl intermediate). Critical conditions include refluxing in anhydrous ethanol or dichloromethane with triethylamine as a base (60–80°C, 12–24 hours). Yield optimization requires strict moisture control and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques confirm structural integrity and purity?

  • 1H/13C NMR : Assigns proton environments (e.g., piperazine N–CH2–, tetrahydropyrimidine NH).
  • HPLC-MS : Validates molecular ion peaks ([M+H]+) and purity (>95% via reverse-phase C18 columns, acetonitrile/water gradient).
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bands. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What in vitro assays are recommended for preliminary pharmacological screening?

  • Receptor binding assays : Screen for affinity at dopamine (D2/D3) and serotonin (5-HT1A/2A) receptors due to structural similarity to antipsychotic agents.
  • Enzyme inhibition : Test against acetylcholinesterase or phosphodiesterases using fluorometric/colorimetric kits.
  • Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the 3-chlorophenylpiperazine moiety’s role?

  • Analog synthesis : Replace 3-chlorophenyl with 2-fluoro-, 4-methoxy-, or unsubstituted phenyl groups.
  • Binding assays : Compare Ki values at D2/5-HT1A receptors via radioligand displacement (e.g., [³H]spiperone).
  • Molecular dynamics simulations : Analyze ligand-receptor hydrogen bonding and hydrophobic interactions using AutoDock Vina .

Q. What computational approaches predict target interactions with dopamine/serotonin receptors?

  • Docking studies : Use Schrödinger Suite or MOE to model binding poses in receptor crystal structures (e.g., PDB: 6CM4 for D3).
  • Pharmacophore mapping : Identify critical features (e.g., aromatic π-stacking, basic nitrogen) using LigandScout.
  • ADMET prediction : SwissADME or pkCSM to estimate blood-brain barrier permeability and metabolic stability .

Q. How to resolve contradictions between in vitro activity and docking predictions?

  • Orthogonal assays : Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Metabolite screening : LC-MS/MS to detect instability or active metabolites.
  • Crystallography : Solve co-crystal structures with target proteins to confirm binding modes .

Q. How do DSC/TGA data inform formulation challenges?

  • Thermal stability : DSC identifies melting points (Tm) and polymorphic transitions; TGA quantifies decomposition temperatures (Td >200°C suggests solid dosage feasibility).
  • Excipient compatibility : Co-grind with lactose or PVP and monitor thermal behavior shifts.
  • Hygroscopicity : Dynamic vapor sorption (DVS) tests at 25°C/60% RH guide storage conditions .

Methodological Notes

  • Synthetic troubleshooting : Low yields may arise from incomplete N-alkylation—monitor via TLC (eluent: ethyl acetate/hexane, 3:7) and optimize stoichiometry .
  • Data validation : Use Hill slopes in dose-response curves to detect assay interference (e.g., aggregation at >10 µM) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.